4-(Ethylamino)benzonitrile
Overview
Description
4-(Ethylamino)benzonitrile (4-EABCN) is an organic compound with the molecular formula of C7H7N3. It is a substituted benzonitrile, which is a type of organic compound that is derived from the aromatic hydrocarbon benzene. 4-EABCN is used in various scientific and industrial applications, including synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the chemical industry for the production of dyes, pigments, and other products.
Scientific Research Applications
- Summary of Application : This study focuses on the transient absorption (TA) spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN), a compound similar to 4-(Ethylamino)benzonitrile. DMABN is a well-known model compound for dual fluorescence .
- Methods of Application : The TA spectrum was calculated based on nonadiabatic molecular dynamics simulations . The study demonstrates that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .
- Results or Outcomes : The study resolved a long-standing controversy about the interpretation of the TA spectrum of DMABN in the visible range .
- Summary of Application : Benzonitrile, an aromatic organic compound similar to 4-(Ethylamino)benzonitrile, plays a critical role in scientific research .
- Methods of Application : Astronomers detected Benzonitrile in space in 2018 .
- Results or Outcomes : This marked the first time a specific aromatic molecule had been identified in the interstellar medium .
Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile
Benzonitrile Research
- Summary of Application : Benzonitrile, a compound similar to 4-(Ethylamino)benzonitrile, can be synthesized through several methods, including heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .
- Methods of Application : The synthesis methods mentioned involve various chemical reactions and procedures .
- Results or Outcomes : Despite these many synthetic methods, the only uses for benzonitrile are as a solvent or a precursor to benzoguanamine, a derivative of melamine .
- Summary of Application : Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific drug, but in general, the manipulation of the nitrile group allows for the creation of a wide range of biologically active compounds .
Synthesis of Benzonitrile
Benzonitrile in Pharmaceuticals
- Summary of Application : Benzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
- Methods of Application : The specific methods of application would depend on the particular compound being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific compound, but in general, the manipulation of the nitrile group allows for the creation of a wide range of biologically active compounds .
- Summary of Application : Benzonitrile plays a critical role in scientific research . For example, astronomers detected Benzonitrile in space in 2018 , marking the first time a specific aromatic molecule had been identified in the interstellar medium .
- Methods of Application : The specific methods of application would depend on the particular research being conducted .
- Results or Outcomes : The outcomes would also depend on the specific research, but in general, the detection of Benzonitrile in space has opened up new avenues for understanding the composition of the interstellar medium .
Benzonitrile in the Chemical Industry
Benzonitrile in Research
Safety And Hazards
The safety data sheet for a similar compound, “4-Aminobenzonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-(ethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKOWFEFINMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632629 | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)benzonitrile | |
CAS RN |
4714-63-0 | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4714-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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